1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796158
InChI: InChI=1S/C11H19N3/c1-9-5-3-4-6-10(9)12-11-7-8-14(2)13-11/h7-10H,3-6H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17796158

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 1-methyl-N-(2-methylcyclohexyl)pyrazol-3-amine
Standard InChI InChI=1S/C11H19N3/c1-9-5-3-4-6-10(9)12-11-7-8-14(2)13-11/h7-10H,3-6H2,1-2H3,(H,12,13)
Standard InChI Key VNSKHHLTIHDYRE-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC1NC2=NN(C=C2)C

Introduction

1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazole derivatives. Pyrazoles are a significant class of heterocyclic compounds known for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and material sciences. This compound specifically features a pyrazole ring substituted with a methyl group at the first position and an amine functional group attached to a 2-methylcyclohexyl moiety.

Synthesis

The synthesis of 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine typically involves:

  • Formation of the Pyrazole Ring: Starting with hydrazines and 1,3-diketones under acidic or basic conditions.

  • Alkylation: Introduction of the methyl group at the first position.

  • Amination: Attachment of the 2-methylcyclohexylamine moiety through nucleophilic substitution.

This multi-step process requires precise control of reaction conditions to ensure regioselectivity and high yield.

Applications

1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine has potential applications in multiple fields due to its structural features:

  • Pharmaceuticals:

    • Pyrazole derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    • The presence of an amine group enhances solubility and potential bioactivity.

  • Agrochemicals:

    • Pyrazoles are used in pesticides and herbicides due to their ability to interact with biological targets in plants and pests.

  • Material Science:

    • The compound may serve as a precursor for polymers or other functional materials requiring heterocyclic scaffolds.

Research Findings

While specific data on this compound may be limited, its structural analogs have been extensively studied:

  • Biological Activity: Pyrazole derivatives often exhibit high binding affinity to enzymes and receptors due to their planar aromatic structure.

  • Chemical Stability: The cyclohexyl group provides steric hindrance, improving stability under various conditions.

  • Solubility: The amine functional group enhances aqueous solubility, crucial for biological applications.

Limitations and Challenges

Despite its potential, challenges associated with this compound include:

  • Limited availability of detailed experimental data.

  • Synthesis complexity due to multiple functional groups.

  • Potential toxicity or environmental impact requiring further evaluation.

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